4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
“4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Synthesis Analysis
The synthesis of indole derivatives has been widely studied. For instance, the Suzuki–Miyaura coupling reaction is a commonly used method for carbon–carbon bond formation . This reaction uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) .Chemical Reactions Analysis
Indole and its derivatives are involved in a variety of chemical reactions. For instance, indoleacrylic acid (IA) can be conjugated with glycine to produce indoleacryloyl glycine in the liver .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 211.17 . It is a powder at room temperature .Scientific Research Applications
Environmental and Biological Degradation
Research into polyfluoroalkyl chemicals, including carboxylic acids with fluorine substitutions, has underscored their environmental persistence and bioaccumulation concerns. Studies on microbial degradation pathways reveal the transformation of such compounds into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), pointing to their significant environmental impact and the crucial role of microbial processes in mitigating this impact (Liu & Avendaño, 2013).
Synthetic and Analytical Applications
Indole synthesis is a vital area of organic chemistry, with indole derivatives serving as key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, suggesting the significance of indole derivatives, like 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid, in facilitating diverse synthetic strategies for constructing complex organic molecules (Taber & Tirunahari, 2011).
Biocatalytic Inhibition and Applications
Carboxylic acids, including those with specific functional groups and substitutions, are explored for their roles as biorenewable chemicals and their effects on microbial processes. Jarboe, Royce, and Liu (2013) discuss the inhibitory effects of carboxylic acids on microbes, which are pertinent in biotechnological applications for producing biorenewable fuels and chemicals, highlighting the dual role of such compounds as both feedstocks and inhibitors in biotechnological contexts (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, such as 4,6-difluoro-3-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
The future directions of research on indole derivatives like “4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” could involve further exploration of their therapeutic potential. For instance, indole and its derivatives show promise in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Properties
IUPAC Name |
4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUTWPREYFGBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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